Methyl 5-morpholinopyrazine-2-carboxylate
Description
Methyl 5-morpholinopyrazine-2-carboxylate is a pyrazine derivative characterized by a morpholino group at the C5 position and a methyl ester at the C2 position of the pyrazine ring. The morpholino group enhances solubility and may modulate interactions with biological targets, making this compound a candidate for drug development .
Properties
IUPAC Name |
methyl 5-morpholin-4-ylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-10(14)8-6-12-9(7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZWKNEMQMBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680919 | |
| Record name | Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017604-09-9 | |
| Record name | Methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-morpholinopyrazine-2-carboxylate can be synthesized through the reaction of 5-chloro-pyrazine-2-carboxylic acid methyl ester with morpholine in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-morpholinopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-morpholinopyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-morpholinopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazinecarboxylates are heavily influenced by substituents. Below is a comparative analysis of Methyl 5-morpholinopyrazine-2-carboxylate with key structural analogs:
Table 1: Structural and Functional Comparison of Pyrazinecarboxylates
Key Observations :
- Morpholino vs. Chloro/Methyl Groups: The morpholino substituent introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to lipophilic groups like chloro or methyl . This property is critical for bioavailability in drug design.
- Carboxamide vs. Ester: Carboxamide derivatives (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide) exhibit pronounced biological activity, such as photosynthesis inhibition, likely due to enhanced target binding via the amide group .
Physicochemical Properties
- Lipophilicity: The morpholino group reduces logP (lipophilicity) compared to methyl or chloro substituents, as seen in analogs like Methyl 5-chloropyrazine-2-carboxylate (higher logP due to chloro) . Lower lipophilicity may enhance solubility but reduce membrane permeability.
- Thermal Stability : Methyl esters (e.g., Methyl 5-formylpyrazine-2-carboxylate) are typically stable under standard conditions, whereas carboxamides may require specific handling due to hydrolysis sensitivity .
Biological Activity
Methyl 5-morpholinopyrazine-2-carboxylate (CAS No. 1017604-09-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazine structure, which is substituted with a morpholine group and a carboxylate moiety. The molecular formula is with a molecular weight of 174.17 g/mol. Its structural features may contribute to its biological activities, particularly in targeting specific receptors or pathways in human physiology.
The biological activity of this compound has been linked to its interaction with various biological targets. Recent studies suggest that compounds with similar structures can modulate adenosine receptors, which play critical roles in various physiological processes, including inflammation and cancer progression .
Key Mechanisms:
- Adenosine Receptor Modulation : Compounds similar to this compound have shown promise in targeting A1 and A2a adenosine receptors, which are implicated in tumor growth regulation and immune response modulation .
- Antimicrobial Activity : Some analogs of pyrazine derivatives exhibit antimicrobial properties against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating infections .
Biological Activity Overview
A summary of key biological activities related to this compound is presented in the following table:
Case Studies and Research Findings
- Antimycobacterial Activity : A study investigating the structure-activity relationship (SAR) of pyrazinoic acid analogs found that modifications to the pyrazine ring can enhance antimycobacterial activity. This compound was evaluated alongside other derivatives, showing promising results against Mtb under specific conditions .
- Cancer Cell Line Studies : Research on similar compounds has indicated their efficacy in inhibiting the proliferation of cancer cell lines such as non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). These findings suggest that this compound could possess similar properties, warranting further investigation into its therapeutic potential .
- Inflammation Regulation : The role of adenosine receptors in inflammation has been well-documented. Compounds that target these receptors can modulate immune responses, potentially offering therapeutic avenues for autoimmune diseases and chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
